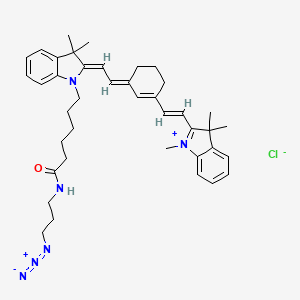
Cyanine7 azide (chloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanine7 azide (chloride) is a near-infrared fluorescent dye azide, commonly used in click chemistry labeling. It is an analog of Cy7® azide and is known for its ability to incorporate into various alkynylated biomolecules via click chemistry. This compound is particularly useful for post-synthetic modification of oligonucleotides and other biomolecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanine7 azide (chloride) is synthesized through a series of chemical reactions involving the incorporation of azide groups into the cyanine dye structure. The synthesis typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the incorporation of azide groups .
Industrial Production Methods
Industrial production of Cyanine7 azide (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out under strict quality control measures, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the purity and composition of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanine7 azide (chloride) undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to form primary amines.
Click Chemistry Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or DMSO.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Click Chemistry Reactions: Copper(I) catalysts and alkynes.
Major Products Formed
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Click Chemistry Reactions: Triazoles.
Wissenschaftliche Forschungsanwendungen
Cyanine7 azide (chloride) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and sensors for various industrial applications
Wirkmechanismus
Cyanine7 azide (chloride) exerts its effects through its ability to bind to biomolecules and emit fluorescence upon excitation. The compound can intercalate into double-helical DNA, enhancing its fluorescence upon binding. This property makes it a valuable tool for imaging and tracking biological processes. The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to fluorescence emission and energy transfer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyanine5 azide
- Cyanine3 azide
- Indocyanine green
- BODIPY dyes
- Rhodamine dyes
Uniqueness
Cyanine7 azide (chloride) is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. Its high quantum yield and stability make it superior to other cyanine dyes for specific applications .
Eigenschaften
Molekularformel |
C40H51ClN6O |
|---|---|
Molekulargewicht |
667.3 g/mol |
IUPAC-Name |
N-(3-azidopropyl)-6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H50N6O.ClH/c1-39(2)32-17-8-10-19-34(32)45(5)36(39)24-22-30-15-13-16-31(29-30)23-25-37-40(3,4)33-18-9-11-20-35(33)46(37)28-12-6-7-21-38(47)42-26-14-27-43-44-41;/h8-11,17-20,22-25,29H,6-7,12-16,21,26-28H2,1-5H3;1H |
InChI-Schlüssel |
RUWCHESRINLNNW-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)/CCC3)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)CCC3)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(1H-indol-3-yl)ethyl]-6,7-dimethoxy-2-(oxan-4-ylmethyl)-3,4-dihydro-1H-isoquinoline](/img/structure/B12370886.png)
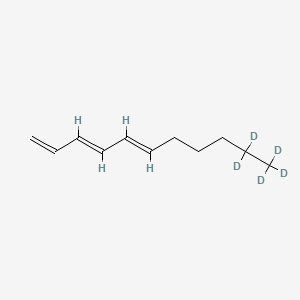

![calcium;(2S)-2-[[4-[[(2-amino-6,7-dideuterio-5-formyl-4-oxo-7,8-dihydro-3H-pteridin-6-yl)-dideuteriomethyl]amino]benzoyl]amino]pentanedioate;hydrate](/img/structure/B12370897.png)
![4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N-[11-[4-[2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]acetyl]piperazin-1-yl]-11-oxoundecyl]butanamide](/img/structure/B12370900.png)
![[(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-yl] benzoate](/img/structure/B12370916.png)
![4-ethyl-3-methyl-5-oxo-N-[1,1,2,2-tetradeuterio-2-[2,3,5,6-tetradeuterio-4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide](/img/structure/B12370917.png)
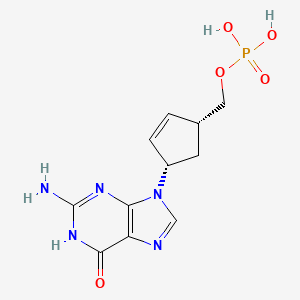
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B12370939.png)
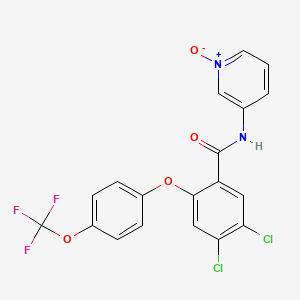
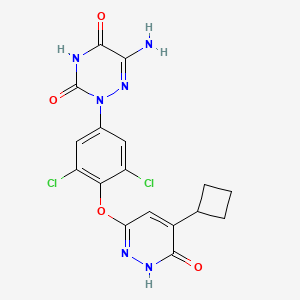
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
